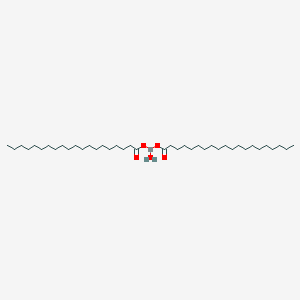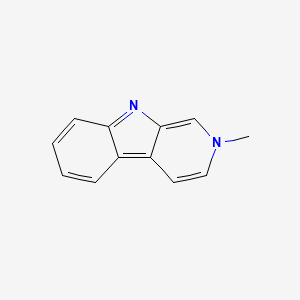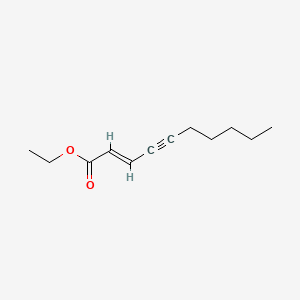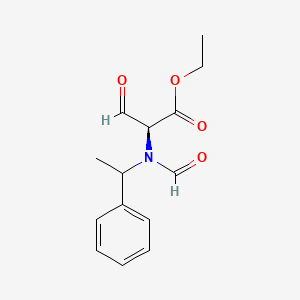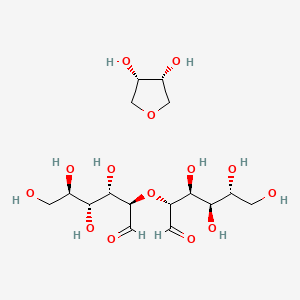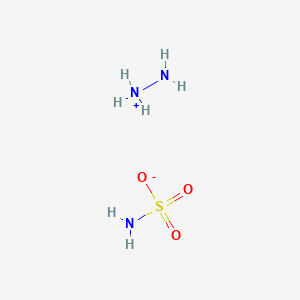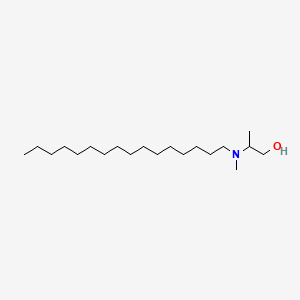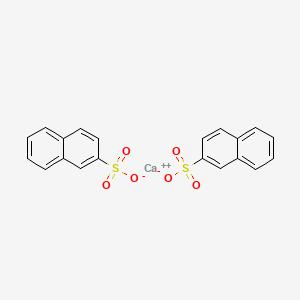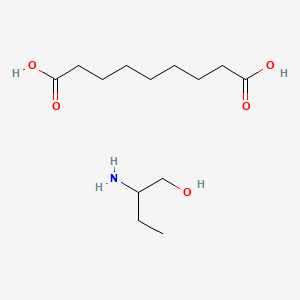
Einecs 300-578-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with 2-aminobutan-1-ol, typically involves the reaction of azelaic acid with 2-aminobutan-1-ol. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of reactant concentrations, temperature, and pressure to maximize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Azelaic acid, compound with 2-aminobutan-1-ol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Azelaic acid, compound with 2-aminobutan-1-ol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of azelaic acid, compound with 2-aminobutan-1-ol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
2-Aminobutan-1-ol: An amino alcohol used in various chemical synthesis processes.
Uniqueness
Azelaic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties derived from both azelaic acid and 2-aminobutan-1-ol. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
特性
CAS番号 |
91672-01-4 |
|---|---|
分子式 |
C13H27NO5 |
分子量 |
277.36 g/mol |
IUPAC名 |
2-aminobutan-1-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |
InChIキー |
PBCKWJLVNREVRQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
